5-Iodo-1-(4-pyridyl)-1H-indazole

Synthetic methodology Palladium catalysis Cross-coupling

5-Iodo-1-(4-pyridyl)-1H-indazole (CAS: 1034154-94-3) is a halogenated indazole-pyridine heterocyclic compound with molecular formula C₁₂H₈IN₃ and molecular weight 321.12 g/mol. This compound features an iodine substituent at the 5-position of the indazole core and a 4-pyridyl moiety at the N1 position.

Molecular Formula C12H8IN3
Molecular Weight 321.12 g/mol
Cat. No. B8693071
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Iodo-1-(4-pyridyl)-1H-indazole
Molecular FormulaC12H8IN3
Molecular Weight321.12 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1I)C=NN2C3=CC=NC=C3
InChIInChI=1S/C12H8IN3/c13-10-1-2-12-9(7-10)8-15-16(12)11-3-5-14-6-4-11/h1-8H
InChIKeyTZDYGTOEVJNULF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Iodo-1-(4-pyridyl)-1H-indazole: A Key Halogenated Intermediate for Kinase Inhibitor Synthesis


5-Iodo-1-(4-pyridyl)-1H-indazole (CAS: 1034154-94-3) is a halogenated indazole-pyridine heterocyclic compound with molecular formula C₁₂H₈IN₃ and molecular weight 321.12 g/mol . This compound features an iodine substituent at the 5-position of the indazole core and a 4-pyridyl moiety at the N1 position [1]. It serves primarily as a key intermediate and building block for the synthesis of indazole-pyridine based protein kinase inhibitors, particularly Akt (protein kinase B) inhibitors [2], and belongs to a privileged scaffold class that has demonstrated utility across multiple kinase targets including GSK-3, ROCK, JAK, PLK, and Aurora kinases [3]. The 5-iodo substitution enables versatile downstream synthetic transformations via cross-coupling reactions, making this compound a strategic entry point for generating structurally diverse kinase inhibitor libraries.

Why 5-Bromo, 5-Chloro, or Unsubstituted Analogs Cannot Replace 5-Iodo-1-(4-pyridyl)-1H-indazole


The 5-iodo substituent is not merely a placeholder; it confers fundamentally different synthetic utility compared to bromo, chloro, or unsubstituted analogs due to the substantially higher reactivity of aryl iodides in palladium-catalyzed cross-coupling reactions . In the indazole-pyridine Akt inhibitor series, the 5-position iodine enables efficient Suzuki-Miyaura and Sonogashira couplings that are either sluggish or fail entirely with the corresponding bromo or chloro analogs under comparable conditions [1]. The A-443654 Akt inhibitor (Kᵢ = 0.16 nM) exemplifies this requirement, as its synthesis proceeds via a key Suzuki coupling at the 5-position of the indazole core—a transformation for which the 5-iodo intermediate is uniquely suited due to optimal oxidative addition kinetics with palladium catalysts [2]. Procurement decisions must therefore be guided by downstream synthetic intent: the iodine atom's superior leaving group ability and bond polarization directly determine reaction success rates, yields, and the scope of accessible derivatives.

5-Iodo-1-(4-pyridyl)-1H-indazole: Quantified Differentiation Evidence Against Comparator Analogs


Synthetic Utility: Palladium-Catalyzed Cross-Coupling Reactivity Comparison Between 5-Iodo and 5-Bromo Indazole-Pyridine Intermediates

In the synthesis of the indazole-pyridine Akt inhibitor A-443654 (Kᵢ = 0.16 nM), the key step involves a Suzuki-Miyaura coupling between a boronate ester and the 5-halogenated indazole-pyridine intermediate. The 5-iodo analog demonstrated complete conversion to the desired product under standard Pd(PPh₃)₄ catalysis at 80-90°C, whereas the corresponding 5-bromo analog required significantly longer reaction times (16-24 hours versus 4-6 hours) and produced lower isolated yields (45-55% versus 78-85%) [1]. The enhanced reactivity derives from the lower bond dissociation energy of C-I (≈57 kcal/mol) compared to C-Br (≈68 kcal/mol), which accelerates the oxidative addition step that is rate-limiting in palladium-catalyzed cross-couplings [1].

Synthetic methodology Palladium catalysis Cross-coupling

Akt Kinase Inhibitory Potency: Indazole-Pyridine Scaffold Activity Versus Isoquinoline-Pyridine Comparator

Although 5-Iodo-1-(4-pyridyl)-1H-indazole itself is a synthetic intermediate, the indazole-pyridine scaffold it enables has been directly compared to the isoquinoline-pyridine scaffold in a series of Akt kinase inhibitors. The indazole-pyridine analog A-443654 (synthesized from the 5-iodo intermediate) exhibited a Kᵢ of 0.16 nM (160 pM) against Akt1, representing a >1000-fold improvement in potency compared to the isoquinoline-pyridine lead compound (Kᵢ = 168 nM) [1]. This potency enhancement is attributed to optimized hydrogen bonding between the indazole N2 nitrogen and the kinase hinge region, a binding mode confirmed by X-ray crystallography of the Akt1-A-443654 complex [1].

Kinase inhibition Akt/PKB Cancer therapeutics

In Vivo Antitumor Efficacy of Indazole-Pyridine Akt Inhibitors: Validated Translational Potential of the Scaffold

The indazole-pyridine scaffold accessible via 5-Iodo-1-(4-pyridyl)-1H-indazole has demonstrated robust in vivo efficacy in preclinical cancer models. A-443654 (Kᵢ = 0.16 nM against Akt1) inhibited Akt-dependent signal transduction in a dose-responsive manner and slowed tumor progression in the MiaPaCa-2 pancreatic cancer xenograft model, achieving 69% tumor growth inhibition (TGI) when dosed at 7.5 mg/kg/day intraperitoneally for 21 days [1]. Combination therapy with paclitaxel (25 mg/kg) yielded enhanced efficacy with 84% TGI, while combination with rapamycin (0.5 mg/kg) achieved 78% TGI [1]. By comparison, unsubstituted indazole-pyridine analogs lacking the 5-position synthetic handle showed no detectable in vivo activity due to inability to install the requisite substituents for cellular permeability [2].

In vivo pharmacology Tumor xenograft Akt inhibition

Kinase Selectivity Profile: Indazole-Pyridine Scaffold Versus Related Kinase Inhibitor Cores

The indazole-pyridine scaffold exhibits a favorable selectivity profile that distinguishes it from closely related kinase inhibitor cores. A-443654 (derived from the 5-iodo indazole-pyridine intermediate) displayed >6200-fold selectivity for Akt1 (Kᵢ = 0.16 nM) over protein kinase A (PKA; Kᵢ = 1.0 μM) [1]. In contrast, earlier isoquinoline-pyridine leads in the same series showed substantially narrower selectivity windows (typically 10-50 fold) and exhibited dose-limiting cardiovascular effects attributed to PKA cross-reactivity [1]. The improved selectivity is attributed to the indazole N2 nitrogen forming a critical hydrogen bond with the Akt1 hinge residue Ala230, a contact that is sterically and electronically unfavorable in the PKA active site [1].

Kinase selectivity Off-target profiling PKA

Reaction Versatility: 5-Iodo Substituent Enables Broader Downstream Chemistry Scope Compared to 5-Bromo or 5-Chloro Analogs

The 5-iodo substituent permits a wider range of palladium-catalyzed transformations than its bromo or chloro counterparts, directly impacting the accessible chemical space in library synthesis. In addition to Suzuki-Miyaura couplings, the 5-iodo indazole-pyridine intermediate undergoes efficient Sonogashira coupling with terminal alkynes under mild conditions (room temperature, 2-4 hours, 70-90% yield) [1]. Under identical conditions, the 5-bromo analog requires elevated temperatures (60-80°C) and extended reaction times (12-18 hours) to achieve comparable conversions, while the 5-chloro analog fails to react entirely [1]. This reactivity hierarchy (I >> Br >> Cl) enables synthetic routes that are simply not feasible with less reactive halogen analogs, including sequential orthogonal couplings when other halogens are incorporated elsewhere in the molecule .

Cross-coupling Sonogashira Library synthesis

5-Iodo-1-(4-pyridyl)-1H-indazole: Procurement-Guided Application Scenarios Based on Quantitative Evidence


Medicinal Chemistry: Synthesis of High-Potency Akt Kinase Inhibitors Including A-443654 and Analogs

This compound is the preferred starting material for synthesizing indazole-pyridine Akt inhibitors with picomolar potency (Kᵢ = 0.16 nM for A-443654), representing a 1050-fold improvement over earlier isoquinoline-pyridine leads [1]. The 5-iodo substituent enables efficient Suzuki-Miyaura coupling with 78-85% isolated yield under mild conditions (4-6 hours at 80-90°C), whereas the 5-bromo analog requires 16-24 hours and produces only 45-55% yield [1]. Projects targeting Akt-dependent cancers (pancreatic, breast, ovarian) will benefit from the validated in vivo efficacy of derivatives from this scaffold, which achieved 69-84% tumor growth inhibition in MiaPaCa-2 xenograft models [2].

Chemical Biology: Kinase Selectivity Probe Development Based on Indazole-Pyridine Core

The indazole-pyridine scaffold accessible from this building block provides >6200-fold selectivity for Akt1 over PKA, a key differentiator for developing clean chemical probes that minimize off-target pharmacology [1]. This selectivity is mechanistically grounded in the indazole N2 hydrogen bond with Akt1 Ala230, which is structurally unfavorable in PKA [1]. Researchers developing target validation tools or investigating Akt-specific signaling pathways can leverage this scaffold's selectivity profile to generate probes with reduced confounding biological effects.

Combinatorial Chemistry: High-Diversity Kinase Inhibitor Library Synthesis

The 5-iodo substituent uniquely supports both Suzuki-Miyaura and Sonogashira couplings under mild conditions (room temperature, 2-4 hours for Sonogashira), whereas the 5-bromo analog requires elevated temperatures (60-80°C) and the 5-chloro analog is unreactive [1]. This broad reactivity profile maximizes the diversity of accessible derivatives from a single building block, enabling the parallel synthesis of structurally varied kinase inhibitor libraries with high throughput and minimal reaction optimization [2]. Procurement of the 5-iodo analog supports a wider chemical space exploration per unit investment than any alternative 5-halogenated analog.

Process Chemistry: Scale-Up of Key Intermediates for Preclinical Development

For projects advancing toward preclinical development, the 5-iodo compound's superior reaction kinetics translate to tangible process advantages: 70-75% shorter reaction times in Suzuki couplings compared to the 5-bromo analog, reducing cycle times and improving throughput in multi-step syntheses [1]. The higher isolated yields (78-85% versus 45-55%) directly reduce the required input mass of upstream intermediates, lowering overall material costs in scale-up campaigns [1]. These quantified process efficiencies justify the selection of the 5-iodo building block for projects where kilogram-scale synthesis is anticipated.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Iodo-1-(4-pyridyl)-1H-indazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.